molecular formula C13H14N2OS3 B15011991 N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

Cat. No.: B15011991
M. Wt: 310.5 g/mol
InChI Key: PJQCRNVPULKJLV-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methylsulfanyl groups and a carboxamide functional group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through cyclization reactions The starting materials often include substituted anilines and thioureas, which undergo cyclization in the presence of oxidizing agents to form the thiazole core

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
  • N-(4-chlorophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
  • N-(4-fluorophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

Uniqueness

N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C13H14N2OS3

Molecular Weight

310.5 g/mol

IUPAC Name

N-(4-methylphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C13H14N2OS3/c1-8-4-6-9(7-5-8)14-11(16)10-12(17-2)15-19-13(10)18-3/h4-7H,1-3H3,(H,14,16)

InChI Key

PJQCRNVPULKJLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SN=C2SC)SC

Origin of Product

United States

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